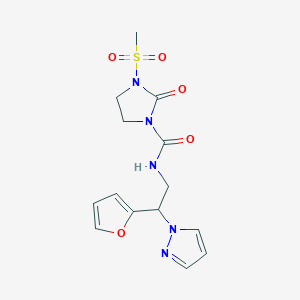![molecular formula C12H16ClFN2O B2920481 5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine CAS No. 2201998-51-6](/img/structure/B2920481.png)
5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine is a useful research compound. Its molecular formula is C12H16ClFN2O and its molecular weight is 258.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis involving pyridine derivatives, including structures analogous to 5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine, have been extensively studied. For instance, the reactions of caesium fluoroxysulphate with pyridine derivatives in various solvents have been shown to produce a mixture of products, such as 2-fluoropyridine and 2-pyridyl fluorosulphonate, indicating the potential for diverse chemical transformations involving halogenated pyridines (Stavber, Zupan, 1990). Additionally, the synthesis and reactivity of 3-methylisoxazolo[4,5-c]pyridines demonstrate the methoxydechlorination rates and activation compared to chloropyridines, suggesting the reactivity patterns that could be relevant to the subject compound (Camparini, Ponticelli, Tedeschi, 1975).
Fluorination Techniques
Selective fluorination techniques have been developed for pyridine derivatives, which could be applicable to the modification of this compound. These methods involve the use of Selectfluor in aqueous solution to achieve high yields and regioselectivities, demonstrating the potential for targeted modification of pyridine compounds (Zhou, Tian, Zhao, Dan, 2018).
Radiosynthesis and Ligand Development
The radiosynthesis of ligands targeting the α4β2 nicotinic acetylcholine receptor, such as 5-((1-[11C]-methyl-2-(S)-pyrrolidinyl)methoxy)-2-chloro-3-((E)-2-(2-fluoropyridin-4-yl)-vinyl)pyridine, highlights the application of halogenated pyridines in developing diagnostic and therapeutic agents. This process involves the synthesis from [11C]-methyl iodide, showcasing the utility of such compounds in medical research (Ravert, Zhang, Horti, Dannals, 2006).
Computational and Spectroscopic Analysis
Studies involving the spectroscopic analysis and computational simulations, such as the quantum chemical and molecular dynamic simulation studies on piperidine derivatives for corrosion inhibition on iron, provide insights into the electronic structure and reactivity of pyridine compounds. These studies can help predict the behavior and efficacy of similar compounds, including this compound, in various applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, Islam, 2016).
Herbicidal Activity
Research on the synthesis and herbicidal activity of pyridine derivatives, such as 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, demonstrates the potential agricultural applications of halogenated pyridines. These compounds have been shown to exhibit excellent herbicidal activities against various weeds, indicating the utility of similar compounds in developing new agrochemicals (Liu, Zhao, Wang, Li, Huang, Li, 2005).
Wirkmechanismus
Target of Action
Compounds of similar structure are often used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be related to this process.
Mode of Action
The mode of action of this compound is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may influence pathways related to carbon-carbon bond formation.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , it may facilitate the formation of carbon-carbon bonds, which could have various effects depending on the specific context of the reaction.
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which this compound may play a role, is known to depend on factors such as reaction conditions and the stability of the organoboron reagent .
Eigenschaften
IUPAC Name |
5-chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2O/c1-16-4-2-9(3-5-16)8-17-12-11(14)6-10(13)7-15-12/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCHACXTOTTZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C(C=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-difluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2920401.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2920402.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2920405.png)

![1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2920407.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2920411.png)

![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2920415.png)

![2,5-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2920418.png)
